REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1Br.[C:13]([Cu])#[N:14].O.N>CN(C=O)C>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[C:13]#[N:14]
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Name
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|
Quantity
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14.27 g
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Type
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reactant
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Smiles
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COC(C1=C(C=CC(=C1)N)Br)=O
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Name
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CuCN
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Quantity
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6.11 g
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Type
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reactant
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Smiles
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C(#N)[Cu]
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Name
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Quantity
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130 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 70° C.
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Type
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EXTRACTION
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Details
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The product was extracted into ethyl acetate (3×250 ml)
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Type
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WASH
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Details
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The organic phase was washed several times with 12.5% NH3 and water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Name
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Type
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|
Smiles
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COC(C1=C(C=CC(=C1)N)C#N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |